Cefixime trihydrate
CAS No.: 125110-14-7
Cat. No.: VC20857506
Molecular Formula: C16H17N5O8S2
Molecular Weight: 471.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 125110-14-7 |
---|---|
Molecular Formula | C16H17N5O8S2 |
Molecular Weight | 471.5 g/mol |
IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
Standard InChI | InChI=1S/C16H15N5O7S2.H2O/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7;/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27);1H2/b20-9-;/t10-,14-;/m1./s1 |
Standard InChI Key | HPRLWADTNARROR-JUZDKLSSSA-N |
Isomeric SMILES | C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O.O |
SMILES | C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O.O.O.O |
Canonical SMILES | C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O.O |
Melting Point | 218-225 °C 218 - 225 °C |
Chemical Structure and Properties
Molecular Characteristics
Cefixime trihydrate is chemically described as (6R,7R)-7-[2-(2-Amino-4-thiazolyl)glyoxylamido]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 72-(Z)-[O-(carboxymethyl) oxime] trihydrate . The compound has a molecular formula of C16H21N5O10S2, including the three water molecules that form the trihydrate, and possesses a molecular weight of 507.5 g/mol . This third-generation cephalosporin antibiotic is classified as a N-acyl-amino acid and is characterized by its beta-lactam ring structure, which is essential for its antibacterial activity. The compound's three-dimensional structure includes specific stereochemistry that plays a crucial role in its therapeutic efficacy and binding to bacterial cell wall components.
Cefixime trihydrate exists as a white to light yellow crystalline powder that is odorless or has only a slight smell . The physical appearance of the compound contributes to its identification in laboratory settings and quality control procedures in pharmaceutical manufacturing. The crystalline nature of the compound affects its dissolution characteristics and subsequently influences its bioavailability when administered orally. The trihydrate form specifically provides stability advantages over other forms, making it the preferred option for pharmaceutical formulations.
Physical and Chemical Properties
The compound has a melting point range of 218-225°C (with decomposition), which serves as an important parameter for identity verification and purity assessment . In terms of solubility profile, cefixime trihydrate is soluble in ethanol and dimethyl sulfoxide, slightly soluble in acetone, and practically insoluble in hexane, ethyl acetate, and water . This solubility pattern influences the choice of solvents for pharmaceutical formulations and analytical procedures. The limited water solubility of cefixime trihydrate (approximately 55.11 mg/L) contributes to its classification as a BCS Class 4 drug, characterized by low solubility and low permeability .
Cefixime trihydrate demonstrates hygroscopic properties, requiring special storage conditions to maintain its stability . The compound should ideally be stored in a dark place under an inert atmosphere at 2-8°C to prevent degradation due to moisture, light, or atmospheric oxygen. The compound has pKa value of approximately 2.10, though this value is reported with some uncertainty in the literature . This acid dissociation constant affects the ionization state of the molecule at different pH values, which in turn influences its solubility, absorption, and pharmacokinetic properties in the human body.
Pharmacological Properties
Mechanism of Action
Cefixime trihydrate exerts its antimicrobial activity by inhibiting bacterial cell-wall synthesis, providing bactericidal action against susceptible microorganisms . The compound specifically targets penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis in bacterial cell walls. By binding to these proteins, cefixime prevents the cross-linking of peptidoglycan layers, leading to cell wall instability and eventual bacterial cell lysis. This mechanism is common among beta-lactam antibiotics but varies in specificity and efficacy across different generations of cephalosporins.
A notable characteristic of cefixime trihydrate is its high stability in the presence of beta-lactamase enzymes . These enzymes are produced by many bacteria as a resistance mechanism against beta-lactam antibiotics, as they hydrolyze the beta-lactam ring and render the antibiotic inactive. The structural modifications in cefixime trihydrate provide protection against this enzymatic degradation, extending its spectrum of activity to include beta-lactamase-producing strains. This stability contributes significantly to the clinical utility of cefixime trihydrate in treating infections caused by resistant organisms.
Pharmacokinetics
Once in circulation, cefixime binds to plasma proteins in a concentration-independent manner, with a bound fraction of approximately 65% . This moderate protein binding allows for sufficient free drug concentration to exert antimicrobial effects while maintaining a relatively long half-life. The elimination of cefixime occurs primarily through renal excretion, with approximately 50% of the absorbed dose being excreted unchanged in the urine within 24 hours . This elimination pattern necessitates dosage adjustments in patients with significant renal impairment to prevent drug accumulation and potential toxicity.
Analytical Methods
Spectrophotometric Determination
A simple and rapid spectrophotometric method has been developed for the determination of cefixime trihydrate in both bulk form and pharmaceutical formulations . This analytical approach is based on the formation of a bluish-green ion-pair complex between cefixime trihydrate and bromophenol blue in dimethyl sulfoxide (DMSO)-acetonitrile medium. The method offers advantages in terms of simplicity, speed, and accessibility compared to more complex chromatographic techniques, making it suitable for routine quality control procedures in pharmaceutical settings.
The spectrophotometric method demonstrates a 2:1 complex formation between cefixime trihydrate and the reagent, which occurs almost instantaneously at room temperature and exhibits maximum absorption (λmax) at 610 nm . Under optimized conditions, the calibration curve shows linearity over a concentration range of 10-130 μg/mL, with a correlation coefficient of 0.9981, indicating excellent linearity. The molar absorptivity value was determined to be 7.59 × 10² L mol⁻¹ cm⁻¹, and Sandell's sensitivity was found to be 0.6678 μg cm⁻², reflecting the high sensitivity of the method .
Validation Parameters
The spectrophotometric method for cefixime trihydrate determination has been subjected to comprehensive validation studies to ensure its reliability and applicability. The limit of detection was calculated to be 1.08 μg/mL, while the limit of quantitation was determined to be 3.61 μg/mL, based on the standard deviation of the response and the slope of the calibration curve . These values indicate that the method is sufficiently sensitive for detecting and quantifying cefixime trihydrate at concentrations relevant to pharmaceutical analysis.
Recovery studies were conducted at three different concentration levels across the linear range, yielding an average recovery of 100.3 ± 2.4%, as presented in Table 1 . This high recovery percentage demonstrates the accuracy of the method and its suitability for quantitative determination of cefixime trihydrate.
Table 1: Recovery Studies of Cefixime Trihydrate
DRUG | TAKEN (μg mL⁻¹) | FOUND (μg mL⁻¹) | RECOVERY (%) | MEAN ± SD |
---|---|---|---|---|
Cefixime trihydrate | 25.0 | 24.5 | 98.0 | |
75.0 | 77.0 | 102.7 | 100.3 ± 2.4 | |
115.0 | 115.5 | 100.3 |
Precision and Robustness
The precision of the spectrophotometric method was evaluated in terms of both intra-day and inter-day variability . Three concentrations of cefixime trihydrate were analyzed in triplicate during the same day for intra-day precision assessment and over three consecutive days for inter-day precision evaluation. The results, presented in Table 2, demonstrate low relative standard deviation (RSD) values ranging from 0.6% to 3.9%, indicating high precision of the analytical method . The relative error (RE) values ranged from 0.4% to 3.3%, further confirming the accuracy of the method.
Table 2: Precision Studies for Cefixime Trihydrate Determination
DRUG | TAKEN (μg mL⁻¹) | INTER-DAY (n = 3) | INTRA-DAY (n = 3) |
---|---|---|---|
FOUND (μg mL⁻¹) | % RSD | ||
Cefixime trihydrate | 25.0 | 25.5 | 3.9 |
75.0 | 77.5 | 3.1 | |
115.0 | 117.0 | 0.9 |
The robustness of the analytical method was assessed by making small deliberate changes in the experimental conditions and evaluating their impact on the results . Specifically, the reaction time was varied by ±5 minutes from the standard 15 minutes, and the effect on absorbance was measured. The results, shown in Table 3, indicate RSD values ranging from 0.6% to 2.6%, confirming that the method is robust and can tolerate minor variations in experimental conditions without significant impact on the analytical results .
Table 3: Robustness Studies for Cefixime Trihydrate Analysis
DRUG | TAKEN (μg mL⁻¹) | ROBUSTNESS REACTION TIME (n = 3) % RSD |
---|---|---|
Cefixime trihydrate | 25.0 | 2.6 |
75.0 | 0.6 | |
115.0 | 0.9 |
Stability and Degradation
Degradation Behavior
The stability profile of cefixime trihydrate has been investigated under various stress conditions to understand its degradation patterns and develop stability-indicating analytical methods . The compound was subjected to different stress conditions including acidic hydrolysis, alkaline hydrolysis, and oxidation, with the degradation behavior monitored using spectrophotometric techniques. The studies revealed that cefixime trihydrate degrades extensively under experimental stress conditions, highlighting the importance of appropriate storage and handling procedures for maintaining its stability .
The UV spectral characteristics of cefixime trihydrate and its degradation products exhibit significant differences, enabling the development of spectrophotometric methods capable of distinguishing between the intact drug and its degradation products . Both zero-order and first-order derivative ultraviolet spectrophotometric methods have been employed to study the extent of degradation under different stress conditions. These methods provide valuable tools for stability studies, shelf-life determination, and quality control procedures for pharmaceutical formulations containing cefixime trihydrate.
Clinical Applications
Antimicrobial Spectrum
Cefixime trihydrate demonstrates a broad spectrum of antibacterial activity, making it effective against a wide range of clinical pathogens . The drug exhibits strong activity against gram-positive bacteria such as Streptococcus species, as well as gram-negative bacteria including Neisseria gonorrhoeae, Haemophilus influenzae, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis . Notably, cefixime trihydrate maintains efficacy against many strains that have developed resistance to earlier-generation cephalosporins such as cefaclor, cephalexin, and cefadroxil, providing an important therapeutic option for treating resistant infections.
The stability of cefixime trihydrate against beta-lactamase enzymes produced by various bacteria contributes significantly to its clinical utility . This characteristic enables the drug to remain active against many bacterial strains that have developed resistance to other beta-lactam antibiotics through beta-lactamase production. The extended spectrum of activity, combined with convenient once-daily dosing due to its long-acting nature, positions cefixime trihydrate as a valuable option in the antimicrobial armamentarium, particularly for outpatient management of various bacterial infections.
Therapeutic Indications
Cefixime trihydrate is clinically indicated for the treatment of various bacterial infections, including respiratory tract infections, urinary tract infections, and biliary tract infections caused by susceptible strains of bacteria . The drug is available in different formulations, including 400 mg film-coated tablets and powder for oral suspension that, when reconstituted, provides either 100 mg/5 mL or 200 mg/5 mL of cefixime as trihydrate . These diverse formulations offer flexibility in dosing for different patient populations and infection types.
EXCIPIENTS | AMOUNT ADDED (mg) | CEFIXIME TRIHYDRATE % RECOVERY ± SD |
---|---|---|
Lactose | 20.0 | 99.4 ± 0.8 |
Dextrose | 20.0 | 96.2 ± 0.5 |
Cellulose | 20.0 | 98.6 ± 0.4 |
Magnesium stearate | 20.0 | 101.1 ± 0.7 |
Talc | 20.0 | 98.2 ± 0.2 |
Starch | 20.0 | 97.4 ± 0.8 |
Gelatine | 20.0 | 98.9 ± 0.7 |
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